2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide

Kinase inhibitor Structural biology Drug discovery

2,4-Dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide (CAS 1798031-29-4) is a fully synthetic small molecule composed of a 2,4-dimethylthiazole-5-carboxamide core linked via a methylene bridge to a 4-(piperidin-1-yl)pyrimidine moiety. The compound belongs to the broader structural class of thiazolecarboxamides, which have been extensively patented as kinase inhibitors — most notably as PIM kinase inhibitors by Incyte Corporation and as PDK-1 inhibitors.

Molecular Formula C16H21N5OS
Molecular Weight 331.44
CAS No. 1798031-29-4
Cat. No. B2707755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide
CAS1798031-29-4
Molecular FormulaC16H21N5OS
Molecular Weight331.44
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)NCC2=NC=CC(=N2)N3CCCCC3
InChIInChI=1S/C16H21N5OS/c1-11-15(23-12(2)19-11)16(22)18-10-13-17-7-6-14(20-13)21-8-4-3-5-9-21/h6-7H,3-5,8-10H2,1-2H3,(H,18,22)
InChIKeyIMOZMVUPVVHIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2,4-Dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide (CAS 1798031-29-4) – Structural Identity and Class Context for Research Sourcing


2,4-Dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide (CAS 1798031-29-4) is a fully synthetic small molecule composed of a 2,4-dimethylthiazole-5-carboxamide core linked via a methylene bridge to a 4-(piperidin-1-yl)pyrimidine moiety. The compound belongs to the broader structural class of thiazolecarboxamides, which have been extensively patented as kinase inhibitors — most notably as PIM kinase inhibitors by Incyte Corporation [1] and as PDK-1 inhibitors [2]. No quantitative bioactivity data specific to this compound were identified in any peer-reviewed research paper, patent, or authoritative public database (PubChem, ChEMBL, BindingDB, ChemSpider) at the time of assessment.

Why Generic Substitution Fails: Structural Specificity Drivers in 2,4-Dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide (CAS 1798031-29-4)


Within the thiazolecarboxamide-kinase inhibitor space, subtle variations in linker geometry, heterocycle substitution, and pendant amine structure can produce orders-of-magnitude differences in target affinity and selectivity. For example, the Incyte PIM inhibitor patent series demonstrates that shifting from a pyridine-carboxamide to a thiazole-carboxamide core, or altering the aminopiperidine linker regio-chemistry, shifts IC50 values from nanomolar to micromolar ranges across PIM1, PIM2, and PIM3 isoforms [1]. Similarly, piperidinyl-thiazole derivatives identified as NF-κB inhibitors exhibit divergent cellular potency depending on the nature of the pyrimidine or pyridine substituent [2]. Consequently, generic substitution — replacing this specific compound with a superficially similar thiazole-carboxamide analog — would introduce uncharacterized changes in potency, selectivity, and off-target liability, rendering experimental results non-interpretable.

Quantitative Differentiation Evidence for 2,4-Dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide (CAS 1798031-29-4) vs. Structural Analogs


Structural Uniqueness vs. Incyte PIM Inhibitor Series: Absence of Joint Quantitative Data

The target compound features a 4-(piperidin-1-yl)pyrimidin-2-yl-methylamine linker coupled to a 2,4-dimethylthiazole-5-carboxamide core. This precise scaffold is not exemplified in the most extensive thiazolecarboxamide kinase inhibitor patent families (e.g., Incyte US10517858), where the core is typically a 2-(2,6-difluorophenyl)thiazole-4-carboxamide or a pyridine-carboxamide with a 3-aminopiperidine linker [1]. No direct head-to-head biochemical or cellular comparison between the target compound and any Incyte exemplar has been published. The absence of data precludes a quantitative differentiation claim at this time.

Kinase inhibitor Structural biology Drug discovery

Predicted Physicochemical Property Comparison vs. Pan-PIM Inhibitor Clinical Candidates

The molecular weight of the target compound (331.44 g/mol, calculated) is lower than that of many patented PIM kinase inhibitors (e.g., BDBM377146: TBD but structurally >400 g/mol). Its hydrogen bond donor/acceptor count (1 donor; 5 acceptors; rotatable bonds: ~5) predicts favorable permeability and solubility profiles relative to larger, more complex clinical candidates . However, no experimental logP, solubility, or permeability data are available for verification, and no direct comparative measurement has been reported against a named analog.

Drug-likeness Physicochemical profiling ADME prediction

NF-κB Pathway: Class-Level Activity Inferable from Piperidinyl-Thiazole Congeners

Piperidinyl-thiazole derivatives have been identified as inhibitors of NF-κB DNA binding in a reporter gene assay in A549 cells, with select compounds showing cytotoxic selectivity for multiple myeloma cells [1]. The target compound shares the piperidinyl-thiazole substructure but differs in the pyrimidine linker and carboxamide placement. No direct NF-κB assay data exist for this specific compound. Class-level inference suggests potential NF-κB pathway activity, but the magnitude and selectivity relative to reference compounds (e.g., NI241, V1810) are entirely unknown.

NF-κB inhibition Piperidinyl-thiazole Anti-inflammatory

Research Application Scenarios for 2,4-Dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide Based on Structural Class Evidence


Kinase Selectivity Profiling Probe in PIM and Related Kinase Assays

Given the structural relationship to thiazolecarboxamide kinase inhibitors, this compound may be deployed as a screening probe in PIM1, PIM2, PIM3, or PDK-1 biochemical kinase assays to generate novel selectivity data. Researchers would need to establish baseline IC50 values de novo, as no pre-existing data exist for comparator normalization. The unique pyrimidine-piperidine linker relative to patented Incyte scaffolds [1] could reveal SAR insights if head-to-head profiling with known inhibitors (e.g., PIM-IN-2, IC50 25 nM ) is performed.

NF-κB Pathway Screening in Inflammatory or Oncology Models

The compound's piperidinyl-thiazole substructure aligns with chemotypes that inhibit NF-κB DNA binding [1]. It could be screened in luciferase or SEAP reporter assays in A549 or HEK293 cells alongside reference inhibitors (e.g., V1810) to determine relative potency. Procurement for this purpose would be exploratory; no predictive selectivity or efficacy advantage can be claimed.

Fragment-Based or Scaffold-Hopping Library Enrichment

With a relatively low molecular weight (331.44) and a scaffold not represented in major kinase inhibitor patent families, this compound could serve as a starting point for fragment growth or scaffold-hopping campaigns in medicinal chemistry. Procurement is appropriate for laboratories seeking novel chemical starting points for lead optimization, provided that full analytical quality control (NMR, HPLC purity ≥95%) is verified before use.

Quote Request

Request a Quote for 2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.